Taraxerone is a natural product found in Erythrophleum fordii, Cymbidium giganteum, and other organisms with data available.
See also: Myrica cerifera root bark (part of).
Taraxerone
CAS No.: 514-07-8
Cat. No.: VC21343185
Molecular Formula: C30H48O
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 514-07-8 |
---|---|
Molecular Formula | C30H48O |
Molecular Weight | 424.7 g/mol |
IUPAC Name | (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one |
Standard InChI | InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 |
Standard InChI Key | DBCAVZSSFGIHQZ-YLAYQGCQSA-N |
Isomeric SMILES | C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C |
Canonical SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C |
Appearance | Powder |
Introduction
Natural Sources
Taraxerone has been reported in various plant species, demonstrating its widespread distribution in nature. The compound has been isolated from Erythrophleum fordii and Cymbidium giganteum, among other organisms . Additionally, taraxerone is derived from light bamboo leaves, dandelion, and various species of Sedum, which is a genus of flowering plants commonly known as stonecrops . The presence of taraxerone in these diverse plant sources suggests its ecological significance and potential evolutionary role in plant defense mechanisms or other biological functions.
The extraction and isolation of taraxerone from these natural sources typically involve organic solvent extraction followed by various chromatographic techniques. The relatively high melting point and stability of taraxerone facilitate its isolation in a purified form suitable for biological studies and potential pharmaceutical applications.
Biological Activities
Taraxerone exhibits a remarkable range of biological activities that have been documented through various experimental studies. These activities position taraxerone as a compound of significant interest for potential therapeutic applications.
Effects on Enzyme Systems
One of the notable biological activities of taraxerone involves its effect on alcohol metabolism enzymes. Research has demonstrated that taraxerone enhances the activities of alcohol dehydrogenase (ADH) and acetaldehyde dehydrogenase (ALDH), which are critical enzymes in the metabolic processing of alcohol in the body . These effects have been quantified, with taraxerone showing EC50 values of 512.42 μM for ADH and 500.16 μM for ALDH . This enzyme-enhancing property suggests potential applications in managing alcohol-induced metabolic disorders or alcohol toxicity.
The mechanism through which taraxerone modulates these enzyme systems appears to involve both direct enzyme activation and increased expression of the corresponding genes. This dual mechanism may contribute to the sustained effect observed in experimental models, particularly in the context of alcohol metabolism.
Anti-inflammatory Properties
Taraxerone demonstrates significant anti-inflammatory properties through multiple mechanisms. Studies have shown that taraxerone effectively reduces the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells, suggesting an inhibitory effect on macrophage activation . This anti-inflammatory activity extends to the inhibition of other pro-inflammatory mediators and signaling pathways.
The anti-inflammatory action of taraxerone also involves the inhibition of macrophage polarization toward the pro-inflammatory M1 phenotype . This effect is particularly relevant in the context of inflammatory diseases where macrophage polarization plays a crucial role in disease progression. By modulating macrophage phenotype, taraxerone may help restore immune homeostasis in inflammatory conditions.
Antioxidant Properties
In addition to its anti-inflammatory effects, taraxerone exhibits potent antioxidant activity. Research has demonstrated that taraxerone has strong anti-oxidative stress properties and dose-dependently reduces reactive oxygen species (ROS) production in neutrophils . This antioxidant capacity contributes to its protective effects in various models of oxidative stress-induced tissue damage.
The antioxidant action of taraxerone appears to be mediated through both direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems. By preventing the depletion of critical antioxidant enzymes such as catalase, superoxide dismutase, and reduced glutathione, taraxerone helps maintain cellular redox homeostasis under conditions of oxidative stress . This comprehensive antioxidant profile enhances the therapeutic potential of taraxerone in conditions characterized by oxidative damage.
In Vivo Studies
The biological activities of taraxerone observed in cellular models have been further validated through in vivo studies, providing stronger evidence for its potential therapeutic applications.
Effects on Alcohol Metabolism
In vivo studies have confirmed the beneficial effects of taraxerone on alcohol metabolism. Research in mice has demonstrated that taraxerone significantly lowers plasma alcohol and acetaldehyde concentrations following alcohol administration . This effect is consistent with the observed enhancement of ADH and ALDH activities in vitro.
Compared to control groups, mice treated with taraxerone showed markedly increased expressions of ADH and ALDH in liver tissues after ethanol exposure . This increased enzyme expression likely contributes to the accelerated clearance of alcohol and its toxic metabolite acetaldehyde from the bloodstream. Additionally, taraxerone prevents the ethanol-induced decrease in catalase, superoxide dismutase, and reduced glutathione concentrations, suggesting a protective effect against alcohol-induced oxidative stress .
Role in Acute Lung Injury
Recent research has revealed a significant protective function of taraxerone against sepsis-induced acute lung injury (ALI) in mice . ALI represents the most lethal disease associated with sepsis, characterized by severe pulmonary inflammation, oxidative stress, and tissue damage. The current lack of effective drug treatments for this condition highlights the potential significance of taraxerone's protective effects.
Molecular Mechanisms
The diverse biological activities of taraxerone are mediated through specific molecular mechanisms that have been elucidated through recent research.
SIRT1 Activation Pathway
A groundbreaking discovery regarding taraxerone's mechanism of action is its ability to activate silent information regulator 1 (SIRT1) in macrophages . SIRT1 is a NAD+-dependent deacetylase that plays crucial roles in various cellular processes, including inflammation, metabolism, and stress responses. The study demonstrated for the first time that taraxerone can activate SIRT1 in macrophages, promoting SIRT1 activity .
This SIRT1 activation by taraxerone represents a critical upstream event that triggers multiple downstream effects contributing to its anti-inflammatory and antioxidant properties. The importance of this mechanism was confirmed using EX527, a specific SIRT1 inhibitor, which attenuated the protective effects of taraxerone in vivo . This finding establishes SIRT1 as a primary molecular target for taraxerone and suggests potential applications in other SIRT1-mediated pathological conditions.
Inhibition of Inflammatory Signaling
Downstream of SIRT1 activation, taraxerone exerts its anti-inflammatory effects through inhibition of key inflammatory signaling pathways. Research has shown that taraxerone inhibits the nuclear factor kappa-B (NF-κB) signaling pathway primarily through the dephosphorylation and deacetylation of p65, a key component of the NF-κB complex . This inhibition suppresses the transcription of various pro-inflammatory genes regulated by NF-κB.
Simultaneously, taraxerone disrupts the NLR family pyrin domain containing 3 (NLRP3) inflammasome signaling pathway . The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting both NF-κB and NLRP3 inflammasome pathways, taraxerone effectively suppresses the production of multiple pro-inflammatory mediators, thereby alleviating inflammatory responses and associated tissue damage.
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